4-[(4-chlorobenzyl)oxy]-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline
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Overview
Description
4-[(4-chlorobenzyl)oxy]-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is a complex organic compound featuring a unique structure that combines a chlorobenzyl group, a dithioloquinoline core, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorobenzyl)oxy]-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline typically involves multiple steps:
Formation of the Dithioloquinoline Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the dithioloquinoline ring.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable chlorobenzyl halide reacts with a nucleophile.
Coupling with Aniline: The final step involves coupling the intermediate with aniline under conditions that promote the formation of the desired imine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dithioloquinoline core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine linkage, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on understanding the structure-activity relationships and optimizing the compound for therapeutic use.
Medicine
Potential medicinal applications include the development of new drugs targeting specific pathways or receptors. The compound’s ability to interact with biological macromolecules makes it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials could lead to innovative applications in electronics or photonics.
Mechanism of Action
The mechanism by which 4-[(4-chlorobenzyl)oxy]-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dithioloquinoline core could play a crucial role in binding to these targets, while the chlorobenzyl and aniline groups may enhance specificity and potency.
Comparison with Similar Compounds
Similar Compounds
4-[(4-chlorobenzyl)oxy]-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline: shares similarities with other dithioloquinoline derivatives, which also feature the dithioloquinoline core but differ in their substituents.
4-(4-chlorobenzyl)pyridine: is another related compound, where the pyridine ring replaces the quinoline core.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C26H23ClN2OS2 |
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Molecular Weight |
479.1 g/mol |
IUPAC Name |
N-[4-[(4-chlorophenyl)methoxy]phenyl]-4,4,8-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C26H23ClN2OS2/c1-16-4-13-22-21(14-16)23-24(26(2,3)29-22)31-32-25(23)28-19-9-11-20(12-10-19)30-15-17-5-7-18(27)8-6-17/h4-14,29H,15H2,1-3H3 |
InChI Key |
UIIJQZMCYZDACC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C3=C2C(=NC4=CC=C(C=C4)OCC5=CC=C(C=C5)Cl)SS3)(C)C |
Origin of Product |
United States |
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